Enhanced Nuclease Resistance of Methylphosphonate Oligonucleotides vs. Natural DNA
Oligonucleotides synthesized using methyl phosphonamidites (such as 5'-DMTr-dA(Bz)-Methyl phosphonamidite) exhibit substantially increased resistance to nucleolytic degradation. In a study assessing 3'-exonuclease resistance, a 9-mer methylphosphonate-DNA/LNA chimera demonstrated significantly enhanced stability compared to a control DNA/LNA chimera lacking the methylphosphonate linkages [1]. While the study used a chimeric design, the stability is directly attributed to the presence of the methylphosphonate internucleotide linkages [1].
| Evidence Dimension | 3'-Exonucleolytic Degradation |
|---|---|
| Target Compound Data | Methylphosphonate-DNA/LNA chimera: Much higher resistance towards 3'-exonucleolytic degradation |
| Comparator Or Baseline | DNA/LNA chimera (no methylphosphonate linkages) |
| Quantified Difference | Qualitative assessment: 'much higher resistance' (quantitative data not provided in abstract) |
| Conditions | In vitro 3'-exonuclease assay, 9-mer oligonucleotides |
Why This Matters
This class-level evidence supports the selection of methyl phosphonamidite monomers over standard phosphoramidites when the intended application demands oligonucleotides with prolonged stability in biological media, such as in antisense therapeutics or cell-based assays.
- [1] Nagahama, K. et al. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides. Bioorganic & Medicinal Chemistry Letters. 2009, 19(10), 2707-2709. DOI: 10.1016/j.bmcl.2009.03.116 View Source
